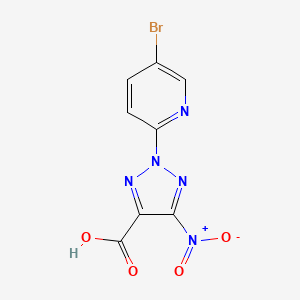

2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid

Description

2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 5-bromopyridin-2-yl group at position 2, a nitro group at position 5, and a carboxylic acid moiety at position 4. This structure combines electron-withdrawing groups (bromine, nitro) and a polar carboxylic acid, conferring unique electronic and steric properties.

Properties

Molecular Formula |

C8H4BrN5O4 |

|---|---|

Molecular Weight |

314.05 g/mol |

IUPAC Name |

2-(5-bromopyridin-2-yl)-5-nitrotriazole-4-carboxylic acid |

InChI |

InChI=1S/C8H4BrN5O4/c9-4-1-2-5(10-3-4)13-11-6(8(15)16)7(12-13)14(17)18/h1-3H,(H,15,16) |

InChI Key |

YHMUSGXPWMDYJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyridine Intermediate: The starting material, 5-bromopyridine, undergoes nitration to introduce a nitro group at the 2-position, forming 5-bromo-2-nitropyridine.

Triazole Ring Formation: The nitropyridine intermediate is then subjected to a cycloaddition reaction with an azide to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium azide or thiourea can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Reduction: 2-(5-Aminopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling: Biaryl derivatives.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Carboxylic Acid Derivatives

*GP (Growth Percentage): Lower values indicate higher growth inhibition.

Key Findings from Comparative Studies

Carboxylic acids generally exhibit lower activity than corresponding amides due to non-selective binding and poor membrane penetration .

Substituent Position : Bromine at the pyridine’s 5-position (target) vs. 3-position (Compounds B, C) alters steric interactions. For example, Compound B’s dual bromine may improve halogen bonding but increase molecular weight, affecting pharmacokinetics.

Electron-Withdrawing Groups : Nitro (target) and CF₃ (Compound A) substituents enhance electrophilicity, critical for interactions with kinases like c-Met. However, nitro groups may confer higher metabolic stability compared to CF₃ .

Zwitterionic Effects : Compound D’s thiazolyl group promotes zwitterionic character, improving solubility and activity despite its smaller size. This suggests that heteroaromatic substituents may offset acidity-related limitations .

Implications for Drug Design

- Nitro vs. Trifluoromethyl : While nitro groups enhance electronic effects, they may necessitate prodrug strategies (e.g., esterification) to improve bioavailability.

- Bromine Placement : 5-Bromopyridin-2-yl (target) offers a balance between electronic effects and steric accessibility compared to 3-bromo analogs.

- Hybrid Scaffolds : Combining nitro or CF₃ with zwitterionic moieties (e.g., thiazole) could optimize both target binding and cell permeability.

Biological Activity

2-(5-Bromopyridin-2-yl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring structure is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. Notably, it exhibited cytotoxic effects against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

The selectivity index (SI) for these cell lines indicates that the compound may selectively target cancer cells while sparing normal cells.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for microbial survival and cancer cell proliferation. The triazole moiety is particularly effective in interacting with cytochrome P450 enzymes, which are essential for the metabolism of various substrates in both bacteria and human cells.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of multidrug-resistant strains of E. coli. The study utilized both in vitro assays and in vivo models to confirm the efficacy and safety profile of the compound.

- Cytotoxicity Assessment : In a separate investigation published in the Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines. The results indicated that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.